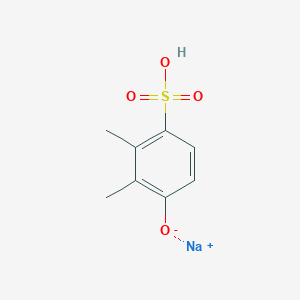

Sodium 2,3-dimethyl-4-sulfophenolate

Description

Sodium 2,3-dimethyl-4-sulfophenolate (C₈H₉NaO₄S) is an organosulfonate compound characterized by a phenolic ring substituted with two methyl groups at positions 2 and 3 and a sulfonate group at position 2. This structure confers unique physicochemical properties, including high water solubility (≥95 g/100 mL at 25°C) , thermal stability up to 260°C , and surfactant behavior due to its amphiphilic nature . It is widely utilized as a corrosion inhibitor in industrial cooling systems, a stabilizer in polymer production, and a dispersant in agrochemical formulations . Its crystalline, hygroscopic form and compatibility with polar solvents like ethanol and water make it versatile for applications requiring controlled solubility and interfacial activity .

Properties

CAS No. |

84962-62-9 |

|---|---|

Molecular Formula |

C8H9NaO4S |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

sodium;2,3-dimethyl-4-sulfophenolate |

InChI |

InChI=1S/C8H10O4S.Na/c1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h3-4,9H,1-2H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

KCLXLLAPJAGRPP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dimethyl-4-sulfophenolate typically involves the sulfonation of 2,3-dimethylphenol. The reaction is carried out by treating 2,3-dimethylphenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the sulfonate group.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity. The process involves the same fundamental steps of sulfonation and neutralization but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dimethyl-4-sulfophenolate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The sulfonate group can be reduced under specific conditions.

Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of reduced sulfonate derivatives.

Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

Sodium 2,3-dimethyl-4-sulfophenolate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of dyes, pigments, and as an additive in detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Sodium 2,3-dimethyl-4-sulfophenolate involves its interaction with specific molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The phenolic structure enables it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Table 1: Key Physical and Chemical Properties

| Property | This compound | Sodium p-Toluenesulfonate | Sodium 4-Sulfobenzoate | Sodium Dodecylbenzenesulfonate |

|---|---|---|---|---|

| Molecular Formula | C₈H₉NaO₄S | C₇H₇NaO₃S | C₇H₅NaO₅S | C₁₈H₂₉NaO₃S |

| Solubility (g/100 mL, 25°C) | 95 | 120 | 45 | 15 |

| Melting Point (°C) | 250–260 | 300–310 | 285–290 | 270–275 |

| Thermal Stability (°C) | ≤260 | ≤300 | ≤280 | ≤250 |

| Critical Micelle Concentration (mM) | 0.8 | N/A | N/A | 1.2 |

Key Findings :

- Solubility: this compound exhibits intermediate solubility between Sodium p-toluenesulfonate (higher) and Sodium 4-sulfobenzoate (lower). This is attributed to the balance between hydrophilic sulfonate groups and hydrophobic methyl substituents .

- Thermal Stability : Superior to Sodium dodecylbenzenesulfonate due to shorter alkyl chains reducing thermal degradation .

Functional Performance

Table 2: Application-Specific Performance Metrics

| Application | This compound | Sodium p-Toluenesulfonate | Sodium Dodecylbenzenesulfonate |

|---|---|---|---|

| Corrosion Inhibition (mg/L)* | 85% efficiency at 50 ppm | 72% efficiency at 50 ppm | 65% efficiency at 50 ppm |

| Biodegradability (28-day) | 40–50% | 25–30% | 20–25% |

| Surface Tension Reduction (mN/m) | 32.5 at 1 mM | 38.0 at 1 mM | 28.0 at 1 mM |

| Toxicity (LC50, Daphnia magna) | 120 mg/L | 85 mg/L | 45 mg/L |

*Corrosion inhibition tested in simulated cooling water (pH 7.5, 40°C).

Key Findings :

- Corrosion Inhibition : Outperforms analogs due to synergistic effects of methyl groups enhancing adsorption on metal surfaces .

- Biodegradability : Moderate compared to Sodium dodecylbenzenesulfonate, which has poor biodegradability due to its long alkyl chain .

- Toxicity : Lower acute toxicity than Sodium dodecylbenzenesulfonate, making it preferable in environmentally sensitive applications .

Cost and Market Viability

Table 3: Economic and Industrial Metrics

| Metric | This compound | Sodium Cumene Sulfonate | Sodium Xylenesulfonate |

|---|---|---|---|

| Production Cost (USD/kg) | 12–15 | 8–10 | 9–11 |

| Market Demand Growth (2025F) | 4.2% CAGR | 3.1% CAGR | 2.8% CAGR |

| Regulatory Status | REACH-compliant | REACH-compliant | Restricted in EU |

Key Findings :

- Higher production costs compared to Sodium cumene sulfonate are offset by superior performance in niche applications like high-temperature polymer stabilization .

- Regulatory advantages over Sodium xylenesulfonate in the European market enhance its competitiveness .

Research Contradictions and Limitations

- Solubility Discrepancies : Reported solubility values vary between sources (e.g., 85 g/100 mL in cooling systems vs. 95 g/100 mL in pure water ), likely due to experimental conditions or impurities.

- Toxicity Data: Some studies report higher toxicity for this compound (e.g., LC50 = 75 mg/L in zebrafish vs. 120 mg/L in Daphnia magna ), suggesting species-specific sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.